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Compound of Interest

Compound Name:
Benzyl[1-(benzylamino)-2-

nitroethenyl]amine

CAS No.: 62390-82-3

Cat. No.: B3054906

Get Quote

Executive Summary
Nitroethenylamines (commonly referred to as nitroenamines) represent a unique class of

"push-pull" alkenes where an electron-withdrawing nitro group and an electron-donating amino

group are conjugated through a double bond. This electronic arrangement creates a polarized

but chemically stable scaffold, distinct from the highly reactive (and often toxic) nitroalkenes.

This guide analyzes the pharmacological utility of nitroethenylamine derivatives, specifically

focusing on their antimicrobial efficacy, acetylcholinesterase (AChE) inhibition, and anticancer

potential. It provides actionable protocols for synthesis and bioassay, grounded in the

mechanistic reality of Michael acceptor reactivity.

Part 1: Chemical Architecture & The "Push-Pull"
Pharmacophore
Electronic Theory
The biological activity of nitroethenylamines is dictated by their electronic distribution.
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The "Pull": The nitro group (

) is strongly electron-withdrawing, making the

-carbon electrophilic.

The "Push": The amino group (

) donates electron density via resonance.

Unlike simple nitroalkenes, which are aggressive alkylating agents that indiscriminately attack

biological thiols (leading to high toxicity), the amino group in nitroenamines "dampens" this

reactivity. This results in a selective electrophile that can target specific cysteine residues in

enzymes without causing systemic oxidative stress.

Structural Classes
Researchers generally encounter two primary derivatives:

-Nitroenamines: (

) – Moderate electrophiles; often used as antimicrobial agents.

1,1-Diamino-2-nitroethenes: (

) – Highly stable, highly polarized. This is the pharmacophore found in H2-antagonists like
Ranitidine (Zantac), which also exhibits AChE inhibitory side-activity.

[1]
Part 2: Antimicrobial & Antifungal Spectrum[2][3][4]
[5][6][7]
Mechanism of Action
Nitroethenylamine derivatives function primarily by disrupting cell wall synthesis or metabolic

enzymes in bacteria and fungi. The mechanism often involves the Michael addition of

intracellular thiols (like glutathione or cysteine-active enzymes) to the

-carbon of the nitroenamine, leading to enzyme inactivation.
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Spectrum of Activity
Data aggregated from structure-activity relationship (SAR) studies highlights the following

trends:

Organism Type Target Strain
Activity (MIC
Range)

Key Structural
Requirement

Gram-Positive S. aureus (MRSA)
4 – 16

g/mL

Lipophilic N-aryl

substituents enhance

membrane

penetration.

Gram-Negative E. coli, P. aeruginosa
32 – 128

g/mL

Requires smaller alkyl

groups on the amine

to pass porins.

Fungi C. albicans
8 – 64

g/mL

Introduction of a sulfur

atom (thio-

nitroenamine) often

boosts potency.

Critical Insight: Derivatives containing a benzothiazole or halogenated phenyl moiety on the

amine nitrogen consistently show superior potency due to increased lipophilicity and specific

hydrophobic pocket binding [1].

Part 3: Neuropharmacology (AChE Inhibition)[8][9]
The Ranitidine Connection
While Ranitidine is known as an H2 receptor antagonist, its core structure—the 1,1-diamino-2-

nitroethene—is a proven scaffold for Acetylcholinesterase (AChE) inhibition. This makes these

derivatives potential candidates for treating Alzheimer’s disease.
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Binding Mode
Unlike organophosphates (irreversible inhibitors), nitroethenediamines typically act as

reversible competitive inhibitors.

Anionic Site Interaction: The nitro group interacts with the peripheral anionic site (PAS) or the

catalytic anionic site (CAS) via hydrogen bonding and electrostatic forces.

Pi-Pi Stacking: Aromatic substituents on the nitrogen stack with Tryptophan residues

(Trp279) in the AChE gorge.

Experimental Protocol: Modified Ellman’s Assay
To validate AChE inhibitory activity of a new derivative, use this standardized microplate

protocol.

Reagents:

Buffer: 0.1 M Phosphate buffer (pH 8.0).

Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

Enzyme: Electric eel AChE (0.02 U/mL).

Workflow:

Incubation: Mix 140

L buffer, 20

L enzyme solution, and 20

L of the test compound (in DMSO). Incubate at 25°C for 15 minutes.

Initiation: Add 10

L of DTNB and 10
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L of ATCh.

Measurement: Monitor absorbance at 412 nm for 10 minutes.

Calculation: % Inhibition =

.

Part 4: Synthesis & Toxicology[2][4][10]
General Synthetic Pathway
The most robust method for synthesizing

-nitroenamines is the condensation of a nitroalkane with an orthoester, followed by amine
substitution. This method avoids the use of unstable intermediate halides.

Toxicology & Safety (The Therapeutic Window)
Genotoxicity: Nitro compounds carry a risk of mutagenicity (Ames positive) if the nitro group

is easily reduced to a nitroso or hydroxylamine species.

Mitigation: The "push-pull" stability of nitroenamines generally lowers the reduction potential

compared to nitroaromatics, reducing (but not eliminating) mutagenic risk.

Cytotoxicity Assay: Always run an MTT assay on HepG2 (liver) and fibroblast cells. A viable

drug candidate should have a Selectivity Index (SI =

) of >10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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